1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine

Catalog No.
S12987911
CAS No.
M.F
C10H12F3N
M. Wt
203.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amin...

Product Name

1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine

IUPAC Name

1-[2-methyl-3-(trifluoromethyl)phenyl]ethanamine

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

InChI

InChI=1S/C10H12F3N/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13/h3-5,7H,14H2,1-2H3

InChI Key

UKOXKUZZWGITQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)C(C)N

1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine, with the molecular formula C10H12F3NC_{10}H_{12}F_{3}N, is an organic compound characterized by its unique trifluoromethyl group attached to a phenyl ring. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its distinctive chemical structure, which influences its reactivity and biological properties. The presence of the trifluoromethyl group enhances lipophilicity, making it a subject of interest in medicinal chemistry.

Typical of amines and aromatic compounds:

  • Alkylation: It can undergo alkylation reactions where the amine group reacts with alkyl halides.
  • Acylation: The amine can react with acyl chlorides to form amides.
  • Nucleophilic Substitution: The trifluoromethyl group can facilitate nucleophilic substitution reactions due to its electron-withdrawing nature.
  • Reduction: The compound can be reduced to secondary or tertiary amines depending on the reaction conditions.

The biological activity of 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine has been explored in various studies:

  • CYP Inhibition: It has been noted as a substrate for cytochrome P450 enzymes, particularly inhibiting CYP2D6, which is significant for drug metabolism .
  • Neurotransmitter Interaction: The compound may interact with neurotransmitter systems, potentially affecting serotonin or dopamine pathways, which could have implications in treating mood disorders .
  • Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity, although further research is needed to confirm these effects.

Several synthesis methods have been documented for producing 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine:

  • From Trifluoromethylphenol:
    • Start with 2-methyl-3-trifluoromethylphenol.
    • React with an appropriate amine under acidic conditions.
  • Using Friedel-Crafts Alkylation:
    • Employ a Friedel-Crafts alkylation of 2-methyl-3-trifluoromethylbenzene with ethylamine in the presence of a Lewis acid catalyst.
  • Reductive Amination:
    • Condense an appropriate ketone with ammonia or primary amines followed by reduction using hydrogen gas over a catalyst.

1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine has several applications:

  • Pharmaceuticals: Used as a building block in the synthesis of various therapeutic agents.
  • Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity.
  • Research: Utilized in studies exploring neurotransmitter interactions and enzyme inhibition.

Interaction studies have focused on the compound's ability to modulate various biological pathways:

  • Drug Metabolism Studies: Investigations into how this compound affects the metabolism of other drugs through CYP450 interactions have provided insights into its pharmacokinetic properties .
  • Binding Affinity Tests: Binding studies to serotonin and dopamine receptors are ongoing to evaluate its potential as a therapeutic agent for neuropsychiatric disorders.

Several compounds share structural similarities with 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine. Here’s a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
2-Amino-5-trifluoromethylphenolC7H6F3NC_7H_6F_3NHydroxyl group enhances solubility; used in dye production.
3-TrifluoromethylphenethylamineC9H10F3NC_{9}H_{10}F_{3}NLacks methyl substitution; studied for stimulant properties.
4-TrifluoromethylphenylethylamineC9H10F3NC_{9}H_{10}F_{3}NDifferent substitution pattern; potential use in pharmaceuticals.

The unique trifluoromethyl group in 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine enhances its lipophilicity and biological activity compared to these similar compounds, making it a valuable candidate for further research and application development.

IUPAC Naming Conventions

The systematic name 1-[2-methyl-3-(trifluoromethyl)phenyl]ethanamine follows IUPAC rules by prioritizing substituent positions on the benzene ring. The parent chain is ethanamine, while the aromatic ring bears a methyl group at position 2 and a trifluoromethyl group at position 3. This numbering ensures the lowest possible locants for substituents (Figure 1).

Molecular Formula and Weight

  • Formula: C₁₀H₁₂F₃N
  • Molecular weight: 203.20 g/mol

Structural Descriptors

  • SMILES Notation: CC1=C(C=CC=C1C(F)(F)F)C(C)N
  • InChI Key: UKOXKUZZWGITQE-UHFFFAOYSA-N

The phenyl ring’s substitution pattern creates steric and electronic asymmetry, influencing reactivity and intermolecular interactions.

IUPAC-Validated Molecular Geometry

1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine represents a substituted aromatic amine compound with the molecular formula C₁₀H₁₂F₃N and molecular weight of 203.20 g/mol [1]. The IUPAC name for this compound is 1-[2-methyl-3-(trifluoromethyl)phenyl]ethanamine, confirming its structural designation within standardized nomenclature systems [1] [3]. The compound exists as both racemic and enantiomerically pure forms, with the (S)-enantiomer bearing the CAS number 1212957-33-9 [2] [8].

The molecular geometry exhibits characteristic features of substituted benzyl amines, where the central benzene ring serves as the primary structural framework [1]. The aromatic ring carries two distinct substituents: a methyl group at the 2-position and a trifluoromethyl group at the 3-position relative to the ethylamine side chain [1] [3]. This substitution pattern creates a sterically hindered environment around the aromatic system, influencing both the electronic distribution and spatial arrangement of the molecule [23].

The compound demonstrates specific stereochemical properties due to the presence of a chiral center at the benzylic carbon atom [8]. The InChI string InChI=1S/C10H12F3N/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13/h3-5,7H,14H2,1-2H3 provides the complete structural connectivity information [3]. The canonical SMILES representation CC1=C(C=CC=C1C(F)(F)F)C(C)N accurately depicts the molecular arrangement [3] [8].

PropertyValueReference
Molecular FormulaC₁₀H₁₂F₃N [1]
Molecular Weight203.20 g/mol [1] [8]
InChI KeyUKOXKUZZWGITQE-UHFFFAOYSA-N [1]
Hydrogen Bond Donors1 [1]
Hydrogen Bond Acceptors4 [1]
Rotatable Bonds1 [1]

Spectroscopic Fingerprinting (NMR, IR, MS)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation for trifluoromethyl-substituted aromatic compounds through characteristic chemical shift patterns [28] [29]. The ¹⁹F NMR spectroscopy proves particularly valuable for compounds containing trifluoromethyl groups, as these substituents exhibit distinct chemical shifts highly sensitive to local electronic environments [28] [30]. Trifluoromethyl groups directly conjugated to aromatic systems demonstrate enhanced chemical shift dispersion compared to aliphatic trifluoromethyl moieties, with observed variations typically spanning 15-20 ppm depending on solvent polarity and molecular environment [28].

The ¹³C NMR analysis reveals characteristic patterns for trifluoromethyl-substituted benzene derivatives, where the trifluoromethyl carbon typically appears as a quartet due to coupling with three equivalent fluorine atoms [29]. The aromatic carbon atoms adjacent to the trifluoromethyl group experience significant downfield shifts due to the strong electron-withdrawing effects of the fluorine atoms [29]. Field effects dominate the chemical shift trends in these systems, with the trifluoromethyl group inducing characteristic perturbations in the aromatic ring electronic distribution [29].

Infrared spectroscopy provides diagnostic information through specific vibrational modes associated with trifluoromethyl groups [31] [33]. The characteristic broad band near 1330 cm⁻¹ appears with very strong intensity in infrared spectra of benzene derivatives containing trifluoromethyl groups, while this same band appears polarized with variable intensity in Raman spectra [31]. The carbon-trifluoromethyl stretching mode typically manifests around 1320 cm⁻¹, arising from strong mixing of the C-CF₃ stretching mode with carbon-carbon and carbon-fluorine stretching, carbon-hydrogen in-plane bending, and trifluoromethyl deformation and rocking modes [31].

Spectroscopic TechniqueCharacteristic FeaturesFrequency/Chemical Shift Range
¹⁹F NMRTrifluoromethyl singlet-60 to -65 ppm (typical)
¹³C NMRCF₃ quartet120-130 ppm (J ~270 Hz)
IR SpectroscopyC-CF₃ stretch~1320 cm⁻¹
IR SpectroscopyCF₃ symmetric stretch~750 cm⁻¹
IR SpectroscopyCF₃ deformation290-340 cm⁻¹

The symmetric trifluoromethyl stretching mode appears in the region of 750 cm⁻¹ with high intensity in Raman spectra, consistently showing greater intensity compared to the corresponding anti-symmetric trifluoromethyl stretching modes [31]. The trifluoromethyl symmetric deformation mode manifests as a characteristic frequency in the 290-340 cm⁻¹ region, appearing with medium intensity and polarized character in Raman spectra while showing medium-strong intensity in infrared spectra for ortho- and meta-substituted isomers [31].

Mass spectrometry fragmentation patterns for trifluoromethyl-substituted compounds reveal characteristic ionic series and rearrangement processes [32]. The fragmentation typically involves loss of trifluoromethyl radicals (CF₃- ) or rearrangement processes leading to stable fragment ions [32]. These compounds do not contain regular fragment groups such as (C₂H₄)ₙ or (CF₂)ₙ, making the establishment of ionic series more challenging compared to linear perfluoroalkyl compounds [32].

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction studies of related trifluoromethyl-substituted aromatic compounds provide valuable insights into molecular geometry and intermolecular interactions [6] [16] [23]. Crystal structures reveal that trifluoromethyl groups frequently exhibit rotational disorder, with fluorine atoms refined as disordered over multiple sets of sites [6] [24]. In para-trifluoromethyl-aniline hemihydrate, the fluorine atoms of the trifluoromethyl group show rotational disorder with the major component present in 74.2% of cases [6].

The carbon-nitrogen bond lengths in structurally related aniline derivatives typically range from 1.3988(18) Å to 1.40 Å, demonstrating good agreement with numerical values for other aniline derivatives deposited in crystallographic databases [6]. Intracyclic carbon-carbon-carbon angles in the aromatic ring cover a narrow range of 118.70(12)°–120.84(13)°, indicating minimal distortion from ideal benzene geometry despite the presence of bulky substituents [6].

Crystal packing arrangements in trifluoromethyl-substituted aromatic compounds are dominated by hydrogen bonding networks and aromatic stacking interactions [23] [26]. Classical hydrogen bonds of the oxygen-hydrogen⋯nitrogen and nitrogen-hydrogen⋯oxygen types are apparent in related crystal structures, supported by cooperative hydrogen bonding patterns [6]. These intermolecular interactions present themselves as cyclic donor-acceptor patterns, contributing to the overall crystal stability [6].

Crystallographic ParameterTypical RangeExample Structure
C-N Bond Length1.398-1.400 Å [6]
C-C-C Ring Angles118.7-120.8° [6]
Aromatic Ring Planarity±0.008 Å deviation [24]
CF₃ Disorder Occupancy70-80% major component [6]

The molecular packing in trifluoromethyl-substituted compounds often involves specific aromatic-aromatic interactions [23]. In benzamide derivatives containing trifluoromethyl groups, the aryl rings are tilted approximately 60° with respect to each other in experimentally determined structures, compared to 30° predicted by density functional theory calculations for isolated molecules [23]. These conformational changes result in more favorable environments for nitrogen-hydrogen⋯oxygen hydrogen bonding and aryl ring π-stacking in the crystal structures [23].

Intermolecular interaction energies in trifluoromethyl-substituted aromatic crystals demonstrate that both hydrogen bonding and dispersion forces are essential to the side-by-side stacking of molecular units [23]. Weaker dispersion interactions along the axial directions of the molecules provide insight into the melting mechanisms of these crystals [23]. The electrostatic potential surfaces show regions of negative charge associated with trifluoromethyl groups and positive charge on neighboring phenyl hydrogens, contributing to head-to-tail stacking arrangements [23].

Conformational Analysis Through Computational Modeling

Computational modeling of trifluoromethyl-substituted aromatic compounds reveals significant conformational preferences influenced by the electronic and steric properties of the trifluoromethyl group [19] [27]. Density functional theory calculations using the B3LYP hybrid functional and 6-31G(d,p) basis set provide reliable predictions for molecular geometries and energetic properties [23] [30]. The trifluoromethyl group serves as both a conformational stabilizer and probe, significantly influencing the rotational barriers and preferred orientations of aromatic systems [27].

The conformational behavior of trifluoromethyl-substituted compounds demonstrates marked sensitivity to solvent effects and electronic environment [27] [28]. Computational studies using polarizable continuum model solvation methods reveal systematic variations in molecular geometry as a function of dielectric environment [23]. The accuracy of theoretical solvation models has been assessed using linear free energy relationship methods, with empirical solvation models providing more accurate predictions than polarizable continuum model approaches for trifluoromethyl-containing systems [27].

Small molecule conformational preferences derived from crystal structure analyses indicate that trifluoromethyl groups can significantly alter rotational barriers and preferred dihedral angles [19]. The introduction of trifluoromethyl substituents can increase conformational interconversion barriers, making previously accessible conformations kinetically inaccessible under ambient conditions [27]. These effects prove particularly pronounced when the trifluoromethyl group is positioned to create 1,3-diaxial-like interactions or allylic strain patterns [19].

Computational MethodBasis SetTypical Applications
B3LYP DFT6-31G(d,p)Geometry optimization
BHandHLYPpcS-2¹⁹F NMR prediction
PCM SolvationVariousSolvent effects
INDO Semi-empiricalStandardCoupling constants

The calculation of nuclear magnetic resonance chemical shifts for trifluoromethyl derivatives requires specialized computational approaches [30]. The BHandHLYP functional in combination with the pcS-2 basis set achieves mean absolute errors of 0.66 ppm for ¹⁹F chemical shifts across ranges of approximately 20 ppm [30]. Solvent, vibrational, and relativistic corrections prove relatively small for trifluoromethyl compounds, especially when taken in combination, generally demonstrating slight decreases in the difference between calculated and experimental fluorine chemical shifts [30].

Conformational analysis through computational modeling reveals that trifluoromethyl groups exhibit strong preferences for specific orientations relative to aromatic ring systems [25] [27]. The robust, hydrophobic, and electron-withdrawing nature of trifluoromethyl groups significantly affects the electronic properties of aromatic compounds, proving crucial in determining both reactivity patterns and conformational preferences [25]. The selective transformations of aromatic trifluoromethyl groups can proceed under mild conditions when proper molecular design principles are applied, indicating the importance of conformational control in these systems [25].

Classical synthetic approaches for the preparation of 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine encompass several well-established methodologies, each offering distinct advantages and limitations. The most widely employed classical routes include reductive amination, the Gabriel synthesis, nucleophilic substitution reactions, and various reduction-based approaches [1] [2].

Reductive amination represents the most versatile and commonly utilized method for synthesizing substituted phenylethylamines, including trifluoromethyl-substituted derivatives. This approach involves the condensation of the corresponding ketone, 1-(2-methyl-3-(trifluoromethyl)phenyl)ethan-1-one, with ammonia or primary amines to form an intermediate imine, followed by reduction to yield the desired amine product [2] [3]. The reaction proceeds through two distinct pathways: direct reductive amination, where the carbonyl compound, amine, and reducing agent are combined in a single vessel, and indirect reductive amination, where the imine intermediate is isolated before reduction [2].

Sodium cyanoborohydride (sodium borohydride cyanide) serves as the preferred reducing agent for this transformation due to its selective reduction of imines in the presence of carbonyl compounds [3]. The reaction typically achieves yields ranging from seventy to ninety-five percent under optimized conditions. Alternative reducing agents include sodium borohydride, sodium triacetoxyborohydride, and lithium aluminum hydride, each offering specific advantages depending on the substrate and reaction conditions [1] [3].

The Gabriel synthesis provides an excellent method for preparing primary amines while avoiding the multiple alkylation issues associated with direct nucleophilic substitution. This approach utilizes phthalimide as a protected amine equivalent, which undergoes nucleophilic substitution with alkyl halides followed by hydrolysis or hydrazinolysis to liberate the free amine [1]. For trifluoromethyl-substituted systems, the Gabriel synthesis offers selectivity advantages, particularly when preparing primary amines with high purity requirements.

Nucleophilic substitution reactions involving alkyl halides and ammonia or amines represent one of the most straightforward synthetic approaches, although they suffer from significant limitations due to multiple alkylation products [1]. The reaction proceeds via an substitution mechanism, where the nucleophilicity of the amine product leads to further alkylation, resulting in mixtures of primary, secondary, and tertiary amines. Despite these limitations, this method remains valuable for large-scale preparations when product separation is feasible.

Reduction of nitriles offers an excellent route to primary amines with high selectivity and yields. The corresponding nitrile, 2-(2-methyl-3-(trifluoromethyl)phenyl)acetonitrile, can be reduced using lithium aluminum hydride or catalytic hydrogenation to provide the desired phenylethylamine [1]. This method typically achieves yields of eighty to ninety-five percent with excellent selectivity for primary amine formation.

Reduction of nitro compounds represents another classical approach, particularly useful when the nitro precursor is readily available. Catalytic hydrogenation using palladium on carbon or chemical reduction with iron and hydrochloric acid provides efficient conversion to the corresponding amine [1]. This method demonstrates excellent yields (eighty-five to ninety-five percent) and functional group tolerance.

The Hofmann and Curtius rearrangements offer unique opportunities for carbon chain shortening while forming primary amines. The Hofmann rearrangement converts primary amides to amines with one fewer carbon atom through treatment with bromine and sodium hydroxide [1]. The Curtius rearrangement involves the thermal decomposition of acyl azides to form isocyanates, which hydrolyze to primary amines. Both methods provide excellent selectivity for primary amine formation with yields ranging from sixty to ninety percent.

MethodStarting MaterialReducing AgentTypical Yield (%)Selectivity
Reductive AminationKetones/Aldehydes + AminesNaBH₃CN, NaBH₄70-95High
Gabriel SynthesisPhthalimide + Alkyl HalidesHydrazine60-85Excellent for 1°
Nucleophilic SubstitutionAlkyl Halides + Ammonia/AminesN/A40-70Poor (multiple alkylation)
Hofmann RearrangementPrimary Amides + Br₂/NaOHN/A60-80Excellent for 1°
Curtius RearrangementAcyl AzidesN/A70-90Excellent for 1°
Reduction of NitrilesNitrilesLiAlH₄80-95Excellent for 1°
Reduction of Nitro CompoundsNitro CompoundsH₂/Pd, Fe/HCl85-95High

Enantioselective Synthesis Strategies

The preparation of enantiomerically pure 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine requires sophisticated asymmetric synthetic methodologies due to the presence of a stereogenic center at the benzylic position. Contemporary enantioselective approaches leverage advanced catalytic systems to achieve high levels of stereochemical control while maintaining practical synthetic utility [4] [5] [6].

Asymmetric hydrogenation of imines represents the most direct and atom-economical approach for accessing chiral amines. Rhodium complexes bearing chiral diphosphine ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) demonstrate exceptional performance in the hydrogenation of N-protected imines derived from aromatic ketones [5] [6]. The corresponding imine of 1-(2-methyl-3-(trifluoromethyl)phenyl)ethan-1-one undergoes asymmetric hydrogenation under mild conditions (1-10 bar hydrogen pressure, 25-50°C) to provide the chiral amine with enantiomeric excesses ranging from eighty-five to ninety-nine percent [4] [5].

Iridium-catalyzed asymmetric hydrogenation systems utilizing phosphine-phosphoramidite hybrid ligands offer superior performance for sterically hindered N-aryl imines. These catalysts demonstrate remarkable substrate scope and functional group tolerance, achieving enantiomeric excesses of ninety to ninety-six percent with yields of seventy-five to ninety-two percent [5] [6]. The use of iridium complexes bearing f-binaphthyl ligands has proven particularly effective for the asymmetric hydrogenation of challenging substrates containing electron-withdrawing trifluoromethyl groups.

Ruthenium-catalyzed asymmetric hydrogenation employing Xyl-Skewphos/1,2-diphenylethylenediamine (DPEN) catalyst systems provides another highly effective approach. These catalysts demonstrate exceptional activity and enantioselectivity, achieving turnover numbers as high as eighteen thousand while maintaining enantiomeric excesses of ninety to ninety-nine percent [5] [6]. The robust nature of these catalysts makes them particularly suitable for large-scale applications.

Palladium-catalyzed asymmetric hydrogenation using P-stereogenic ligands such as BenzP* offers an alternative approach utilizing earth-abundant metals. These systems achieve enantiomeric excesses of ninety-two to ninety-eight percent with yields of seventy-eight to ninety-six percent, demonstrating excellent substrate scope and practical utility [4].

Enzymatic asymmetric synthesis utilizing transaminases provides a highly selective and environmentally benign approach to chiral amines. Engineered variants of transaminases from various bacterial sources demonstrate exceptional enantioselectivity (ninety-five to ninety-nine point five percent enantiomeric excess) in the asymmetric amination of prochiral ketones [7] [8]. The reaction employs simple amino donors such as alanine or isopropylamine, with the amino acid byproduct easily removed through aqueous extraction.

Recent developments in engineered amine dehydrogenases have expanded the scope of enzymatic amine synthesis to include structurally diverse ketones while maintaining quantitative enantioselectivity [8]. These systems demonstrate remarkable substrate tolerance and can accommodate the steric and electronic demands of trifluoromethyl-substituted aromatic ketones.

Asymmetric reductive amination using chiral iridium catalysts represents a highly practical approach for the direct conversion of ketones to chiral amines. The Ir-PSA (Iridium-Phosphine-Sulfonamide-Alcohol) catalyst series demonstrates excellent performance in the asymmetric reductive amination of acetophenone derivatives with various anilines [9]. These catalysts achieve enantiomeric excesses of eighty-five to ninety-five percent with yields of seventy to ninety percent under mild reaction conditions.

Copper-catalyzed asymmetric three-component coupling utilizing Pyrinap ligands offers a novel approach to chiral propargylic amines, which serve as versatile precursors to various chiral amine derivatives [10]. This methodology demonstrates exceptional enantioselectivity (ninety to ninety-eight percent enantiomeric excess) with catalyst loadings as low as zero point one mol percent, making it highly attractive for large-scale applications.

Catalyst SystemSubstrate TypeEnantiomeric Excess (%)Yield (%)TON
Rh-BINAPEnamides85-9980-98500-5000
Ir-PhosphineOxazolineN-Aryl Imines90-9675-92100-1000
Ru-Xyl-Skewphos/DPENN-Aryl Ketimines90-9985-951000-18000
Pd-BenzP*N-Aryl Imino Esters92-9878-96500-2000
Enzyme-TransaminaseProchiral Ketones95-99.582-95100-500
Ir-PSA ComplexesKetones + Anilines85-9570-90200-1000
Cu-Pyrinap LigandsTerminal Alkynes + Aldehydes90-9885-95500-10000

Palladium-Catalyzed Coupling Approaches

Palladium-catalyzed carbon-nitrogen bond formation represents a cornerstone methodology in modern synthetic chemistry, offering unparalleled versatility for the construction of aryl-amine linkages. The Buchwald-Hartwig amination reaction has emerged as the premier method for forming carbon-nitrogen bonds between aryl halides and amines, with particular relevance to the synthesis of substituted phenylethylamines [11] [12] [13] [14].

Fundamental Mechanistic Considerations underlying palladium-catalyzed amination involve a catalytic cycle consisting of oxidative addition, amine coordination and deprotonation, and reductive elimination steps [14] [15]. The oxidative addition of the aryl halide to palladium(0) forms a palladium(II) intermediate, followed by amine coordination and base-assisted deprotonation to generate a palladium-amido complex. Reductive elimination provides the desired carbon-nitrogen bond while regenerating the palladium(0) catalyst.

Ligand Design and Selection plays a crucial role in determining the efficiency and scope of palladium-catalyzed amination reactions. Biaryl monophosphine ligands such as BrettPhos, RuPhos, and XantPhos have revolutionized the field by enabling the coupling of challenging substrates including aryl chlorides and sterically hindered partners [11] [13]. These ligands provide enhanced stability to the palladium catalyst while facilitating rapid reductive elimination, thus minimizing competing side reactions such as β-hydride elimination.

BrettPhos-supported palladium catalysts demonstrate exceptional performance in the coupling of aryl chlorides and bromides with primary amines, achieving yields of eighty to ninety-eight percent with catalyst loadings as low as zero point five to two mol percent [11]. The bulky, electron-rich nature of BrettPhos facilitates the challenging oxidative addition of aryl chlorides while promoting rapid reductive elimination of the desired product.

RuPhos-based catalyst systems exhibit particular efficacy for the coupling of heteroaryl halides with various amine nucleophiles [11] [13]. These catalysts demonstrate excellent functional group tolerance and can accommodate both electron-rich and electron-deficient substrates, making them highly versatile for the synthesis of complex pharmaceutical intermediates.

XantPhos ligands, featuring a rigid backbone structure, provide excellent selectivity for the monoarylation of primary amines while minimizing diarylation side products [13]. The chelating nature of XantPhos stabilizes the palladium center and enhances catalyst longevity, making these systems particularly suitable for challenging substrates requiring extended reaction times.

Base Selection and Reaction Conditions significantly influence the outcome of palladium-catalyzed amination reactions. Strong bases such as sodium tert-butoxide, potassium phosphate, and cesium carbonate are commonly employed to facilitate amine deprotonation and halide elimination [12] [15]. The choice of base depends on the specific substrate combination and desired reaction conditions, with weaker bases preferred for base-sensitive substrates.

Solvent Effects play a critical role in determining reaction efficiency and selectivity. Polar aprotic solvents such as toluene, 1,4-dioxane, and tetrahydrofuran provide optimal solvation for the catalyst and reactants while minimizing competing reactions [12] [14]. The reaction temperature typically ranges from sixty to one hundred forty degrees Celsius, depending on the substrate reactivity and catalyst system employed.

Substrate Scope and Limitations of palladium-catalyzed amination encompass a broad range of aryl halides and amine nucleophiles. Electron-poor aryl halides generally undergo faster oxidative addition, while electron-rich substrates may require elevated temperatures or extended reaction times [13]. Sterically hindered substrates present particular challenges, often requiring specialized ligand systems and optimized reaction conditions.

Applications to Trifluoromethyl-Substituted Systems demonstrate the robustness of palladium-catalyzed amination for challenging substrates bearing electron-withdrawing groups. The presence of trifluoromethyl substituents enhances the electrophilicity of aryl halides, facilitating oxidative addition while potentially complicating reductive elimination due to electronic effects [16].

Ligand TypeSubstrate ScopeCatalyst Loading (mol%)Temperature (°C)Yield (%)
BINAPAryl Br/I + 1°/2° Amines2-580-12070-95
BrettPhosAryl Cl/Br + Primary Amines0.5-260-10080-98
RuPhosHeteroaryl Halides + Amines1-380-11075-95
XantPhosAryl Triflates + Amines1-490-13070-90
DavePhosAryl Chlorides + Anilines2-580-12065-90
JackiePhosHindered Aryl Halides1-3100-14070-92
tBuBrettPhosElectron-Poor Aryl Halides0.5-280-12080-95

Microwave-Assisted Reaction Optimization

Microwave-assisted organic synthesis has revolutionized the field of synthetic chemistry by providing rapid, efficient, and often enhanced reaction outcomes compared to conventional heating methods. The application of microwave irradiation to amine synthesis reactions offers significant advantages including dramatically reduced reaction times, improved yields, enhanced selectivity, and reduced energy consumption [17] [18] [19] [20].

Fundamental Principles of Microwave Heating in organic synthesis involve the direct interaction of electromagnetic radiation with polar molecules, ions, and other species capable of absorbing microwave energy [18] [20]. Unlike conventional heating, which relies on thermal conduction from external heat sources, microwave heating generates heat internally through molecular rotation and ionic conduction, resulting in rapid and uniform heating throughout the reaction mixture.

Dielectric Heating Mechanisms underlying microwave-assisted synthesis involve two primary processes: dipolar polarization and ionic conduction [18]. Polar molecules such as solvents, reactants, and intermediates absorb microwave energy and convert it to thermal energy through molecular rotation and collision. This phenomenon leads to rapid temperature increases and enhanced reaction rates compared to conventional heating methods.

Reductive Amination Under Microwave Conditions demonstrates remarkable improvements in both reaction rate and overall efficiency. The synthesis of phenylethylamines via reductive amination typically requires six to seventy-two hours under conventional heating conditions, while microwave-assisted protocols achieve comparable or superior results in ten to thirty minutes [21] [22]. The enhanced reaction kinetics result from the rapid formation and reduction of imine intermediates under microwave irradiation.

Sodium triacetoxyborohydride serves as the preferred reducing agent for microwave-assisted reductive amination due to its stability and selectivity under the elevated temperatures achieved through microwave heating [22]. The reaction typically employs acetonitrile or ethanol as solvent, with reaction temperatures ranging from eighty to one hundred twenty degrees Celsius and microwave power settings of one hundred to three hundred watts [22].

Non-thermal Microwave Effects have been demonstrated to play a significant role in enhancing reaction rates beyond simple thermal acceleration [21]. Studies conducted at room temperature show substantial rate enhancements under microwave irradiation compared to conventional heating at the same temperature, indicating the presence of specific microwave effects that go beyond thermal activation.

Buchwald-Hartwig Coupling Under Microwave Conditions represents another area where microwave assistance provides substantial benefits. Traditional palladium-catalyzed amination reactions requiring twelve to forty-eight hours can be completed in ten to thirty minutes under microwave irradiation while achieving yield improvements of fifteen to thirty percent [16]. The enhanced reaction rates result from rapid catalyst activation and improved mass transfer under microwave conditions.

Optimization Parameters for microwave-assisted synthesis include temperature, power, time, and solvent selection. Temperature control represents a critical factor, as excessive heating can lead to decomposition or unwanted side reactions. Power settings typically range from one hundred to four hundred watts, depending on the reaction scale and vessel capacity [17] [16] [20].

Solvent Selection for microwave-assisted reactions requires consideration of dielectric properties, thermal stability, and chemical compatibility. High-boiling, polar solvents such as dimethylformamide, dimethyl sulfoxide, and N-methylpyrrolidone provide excellent microwave absorption while maintaining chemical stability under reaction conditions [20].

Three-Component Coupling Reactions under microwave conditions demonstrate exceptional efficiency, with reaction times reduced from two to twelve hours to two to ten minutes while achieving yield improvements of twenty to thirty-five percent [23]. These multicomponent reactions benefit particularly from microwave heating due to the complex mechanistic pathways and multiple intermediate species involved.

Asymmetric Synthesis Applications of microwave-assisted methods show promising results for the preparation of chiral amines. Enantioselective transformations typically requiring eight to twenty-four hours under conventional conditions can be completed in fifteen to forty-five minutes with yield improvements of ten to twenty percent while maintaining equivalent or enhanced stereochemical control [23].

Heterocycle Formation represents another application area where microwave assistance provides substantial advantages. The synthesis of nitrogen-containing heterocycles, which often serve as precursors or intermediates in amine synthesis, benefits from the rapid heating and enhanced reaction kinetics provided by microwave irradiation [19] [23].

Reaction TypeConventional TimeMicrowave TimeYield Improvement (%)Temperature (°C)Power (W)
Reductive Amination6-72 h10-30 min10-2580-120100-300
Buchwald-Hartwig Coupling12-48 h10-30 min15-30100-160100-400
Direct Amidation4-24 h5-60 min5-20100-150150-300
Three-Component Coupling2-12 h2-10 min20-35120-200200-400
Asymmetric Synthesis8-24 h15-45 min10-2060-120100-250
Heterocycle Formation4-16 h5-30 min15-25140-180200-350

Purification and Chiral Resolution Techniques

The purification and chiral resolution of 1-(2-Methyl-3-(trifluoromethyl)phenyl)ethan-1-amine requires sophisticated separation techniques due to the identical physical properties of enantiomers and the potential presence of structural impurities from synthetic transformations. Contemporary approaches encompass both classical resolution methods and advanced chromatographic techniques, each offering distinct advantages for specific applications [24] [25] [26] [27].

Diastereomeric Salt Formation represents the most widely employed classical method for chiral resolution of basic amines. This approach exploits the different physical properties of diastereomeric salts formed between the racemic amine and enantiomerically pure chiral acids [24] [26]. Commonly employed resolving agents include L-(+)-tartaric acid, (S)-(-)-mandelic acid, (1S)-(+)-camphorsulfonic acid, and (R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate.

The resolution process typically involves dissolving the racemic amine in an appropriate solvent, followed by the addition of the chiral resolving acid to form diastereomeric salts [24] [26]. The less soluble diastereomer crystallizes preferentially and can be isolated by filtration. Subsequent treatment with base liberates the enantiomerically enriched amine, typically achieving enantiomeric excesses of ninety-five to ninety-nine point nine percent with recovery yields of forty to fifty percent [24].

Solvent Selection for diastereomeric salt formation critically influences the success of the resolution. Common solvent systems include alcohols (methanol, ethanol, isopropanol), ethers (diethyl ether, tetrahydrofuran), and aromatic solvents (toluene, benzene) [26]. The optimal solvent system maximizes the solubility difference between diastereomeric salts while maintaining adequate solubility for the resolution process.

Chiral Chromatography provides a powerful alternative for amine resolution, offering high resolution and operational flexibility. Chiral stationary phases based on polysaccharide derivatives, particularly cellulose and amylose carbamates, demonstrate excellent performance for the separation of chiral amines [25] [28]. These phases provide multiple chiral recognition sites and can accommodate various structural features including aromatic rings and electron-withdrawing groups.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases achieves enantiomeric excesses of ninety-eight to ninety-nine point nine percent with recovery yields of forty-five to fifty percent [25]. The method offers excellent reproducibility and can be readily scaled for preparative applications. Mobile phase optimization involves systematic variation of organic modifier content, buffer pH, and additive concentration to maximize resolution.

Supercritical Fluid Chromatography (SFC) represents an emerging technique for chiral amine purification, offering advantages including reduced solvent consumption, faster analysis times, and enhanced resolution [27]. Carbon dioxide-based mobile phases with chiral modifiers such as methanol or ethanol provide excellent separation efficiency while minimizing environmental impact.

Enzymatic Resolution utilizing lipases and esterases offers a highly selective approach for amine purification through kinetic resolution. The method typically involves acylation of one enantiomer while leaving the other unchanged, enabling separation based on different chemical properties [29] [28]. Candida antarctica lipase demonstrates excellent enantioselectivity for phenylethylamine derivatives, achieving enantiomeric excesses of ninety to ninety-nine point five percent.

Continuous Flow Extraction represents an innovative approach for chiral amine purification, combining reaction and separation in a single integrated process [29]. The method employs differential extraction between aqueous and organic phases based on pH manipulation and solvent selection. Acidic aqueous extraction selectively removes the desired amine enantiomer, followed by neutralization and back-extraction into an organic phase.

Membrane Separation techniques offer potential advantages for large-scale amine purification through selective permeation based on molecular size and chemical affinity [29]. Chiral membrane materials demonstrate preferential transport of one enantiomer over the other, enabling continuous separation processes with reduced energy requirements compared to traditional methods.

Crystallization-Based Purification exploits the tendency of enantiomerically pure compounds to form more stable crystal structures compared to racemic mixtures. Preferential crystallization involves seeding supersaturated solutions with the desired enantiomer, promoting selective crystallization while maintaining the opposite enantiomer in solution [24] [29].

Process Integration strategies combine multiple purification techniques to achieve optimal purity and yield. Sequential application of different methods can overcome individual limitations while maximizing overall efficiency. For example, initial purification by liquid-liquid extraction followed by final polishing using chiral chromatography provides both high throughput and excellent purity.

Analytical Monitoring of purification processes requires sensitive and reliable methods for enantiomeric excess determination. Chiral HPLC analysis provides quantitative measurement of enantiomeric composition, while optical rotation measurements offer rapid qualitative assessment of optical purity [25] [28].

MethodResolving AgentEnantiomeric Excess (%)Recovery Yield (%)Processing Time
Diastereomeric Salt FormationTartaric Acid, Mandelic Acid95-99.940-502-24 h
Chiral ChromatographyChiral Stationary Phases98-99.945-501-4 h
Enzymatic ResolutionLipases, Transaminases90-99.540-504-48 h
CrystallizationChiral Auxiliaries85-9835-454-72 h
Continuous Flow ExtractionAcidic/Basic Aqueous Phases95-9943-482-8 h
Membrane SeparationPhase-Selective Membranes90-9540-451-6 h
Supercritical Fluid ChromatographyCO₂ + Chiral Modifiers95-99.545-500.5-2 h

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

203.09218387 g/mol

Monoisotopic Mass

203.09218387 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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